molecular formula C5H4NaO2S B152893 sodium thiophene-2-carboxylate CAS No. 25112-68-9

sodium thiophene-2-carboxylate

Cat. No.: B152893
CAS No.: 25112-68-9
M. Wt: 151.14 g/mol
InChI Key: KUDAURWVCRHQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

sodium thiophene-2-carboxylate is an organosulfur compound with the molecular formula C5H3NaO2S. It is a sodium salt of thiophene-2-carboxylic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by a thiophene ring, which is a five-membered ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: sodium thiophene-2-carboxylate can be synthesized through several methods. One common method involves the reaction of thiophene with carbon tetrachloride (CCl4) in the presence of potassium hydroxide (KOH) and ethanol. This reaction leads to the formation of 2-thiophenecarboxylic acid ethyl ester, which can then be converted to sodium 2-thiophenecarboxylate .

Industrial Production Methods: In industrial settings, the synthesis of sodium 2-thiophenecarboxylate often involves the use of vanadium, molybdenum, or iron-containing catalysts. These catalysts facilitate the reaction of thiophene with the CCl4-CH3OH system, resulting in the desired product .

Chemical Reactions Analysis

Types of Reactions: sodium thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form thiophene-2-carboxylic acid.

    Reduction: Reduction reactions can convert it into thiophene derivatives with different functional groups.

    Substitution: It can participate in substitution reactions where the carboxylate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions include thiophene-2-carboxylic acid, thiophene derivatives, and substituted thiophenes .

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: Similar in structure but lacks the sodium ion.

    Thiophene-2-carboxaldehyde: Contains an aldehyde group instead of a carboxylate group.

    2-Thiophenemethanol: Features a hydroxymethyl group instead of a carboxylate group.

Uniqueness: sodium thiophene-2-carboxylate is unique due to its sodium ion, which enhances its solubility in water and makes it suitable for various aqueous reactions. Its versatility in undergoing different chemical reactions and its wide range of applications in multiple fields further highlight its uniqueness .

Biological Activity

Sodium thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a sodium salt of thiophene-2-carboxylic acid. Thiophene derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's structure allows it to interact with various biological targets, leading to its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : this compound can inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators.
  • Gene Expression Modulation : The compound has been shown to affect the expression of genes related to inflammation and cellular stress responses. For example, it may influence hypoxia-inducible factor (HIF) pathways, which are crucial in cellular adaptation to low oxygen levels .

1. Anti-inflammatory Properties

Research has demonstrated that this compound exhibits significant anti-inflammatory activity. It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various in vitro models . In vivo studies have also shown its efficacy in reducing inflammation in animal models, with some derivatives exhibiting activity comparable to established anti-inflammatory drugs like indomethacin .

2. Antimicrobial Activity

Thiophene derivatives, including this compound, have been investigated for their antimicrobial properties. Studies indicate that these compounds can inhibit the growth of certain bacterial strains, making them potential candidates for developing new antimicrobial agents.

3. Respiratory Effects

A clinical study evaluated the mucoregulatory effects of this compound in patients with chronic bronchitis. Although it was hypothesized to facilitate expectoration and improve respiratory function, the results showed no significant advantage over placebo treatments . This suggests that while the compound may have theoretical benefits, clinical efficacy remains uncertain.

Research Findings and Case Studies

StudyFindings
Double-Blind Study on Chronic BronchitisNo significant difference in clinical efficacy compared to placebo; suggested lack of effectiveness as an expectorant .
Anti-inflammatory ActivityDemonstrated inhibition of TNF-α and IL-6 production; effective in animal models at doses comparable to traditional anti-inflammatories .
Antimicrobial TestingExhibited growth inhibition against various bacterial strains; potential for development as an antimicrobial agent.

Properties

CAS No.

25112-68-9

Molecular Formula

C5H4NaO2S

Molecular Weight

151.14 g/mol

IUPAC Name

sodium;thiophene-2-carboxylate

InChI

InChI=1S/C5H4O2S.Na/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7);

InChI Key

KUDAURWVCRHQPB-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)[O-].[Na+]

Isomeric SMILES

C1=CSC(=C1)C(=O)[O-].[Na+]

Canonical SMILES

C1=CSC(=C1)C(=O)O.[Na]

Key on ui other cas no.

25112-68-9

Pictograms

Irritant

Related CAS

527-72-0 (Parent)

Origin of Product

United States

Synthesis routes and methods

Procedure details

60.0 g (0.250 mole, 1.39 eq) of sodium sulfide nonahydrate is dissolved in 508 ml of water. The solution is degassed by applying vacuum and releasing with nitrogen. The pH of the solution is adjusted to pH 10 by adding.85% phosphoric acid. 17 ml of ethyl acetate is added. 22.0 ml (density =1.324 29.1 g, 0.223 mole, 1.24 eq) of furoyl chloride is added dropwise while maintaining the pH of the solution at pH 9.0 to 9.5 by adding 25% sodium hydroxide solution. The furoyl chloride is rinsed in with 3 ml of ethyl acetate. Total addition time is approximately 30 minutes and the final temperature is 28°-30° C. When the reaction is complete, the pH is adjusted to pH 5.0 by adding 85% phosphoric acid and vacuum is applied to remove residual hydrogen sulfide After 10 minutes, the vacuum is released with nitrogen. When all of the hydrogen sulfide is removed, the solution is heated to 60° C. and the pH adjusted to 6.4 by adding a 25% sodium hydroxide solution.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
508 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium thiophene-2-carboxylate
Reactant of Route 2
sodium thiophene-2-carboxylate
Reactant of Route 3
sodium thiophene-2-carboxylate
Reactant of Route 4
sodium thiophene-2-carboxylate
Reactant of Route 5
sodium thiophene-2-carboxylate
Reactant of Route 6
sodium thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.